![molecular formula C20H19N3O5S2 B2923788 2-[[5-(benzenesulfonyl)-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(4-ethoxyphenyl)acetamide CAS No. 866810-54-0](/img/no-structure.png)

2-[[5-(benzenesulfonyl)-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(4-ethoxyphenyl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

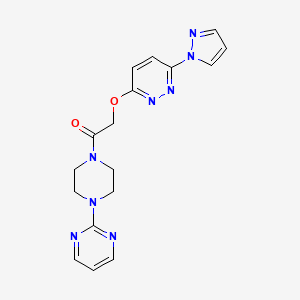

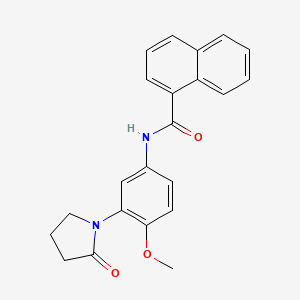

The compound “2-[[5-(benzenesulfonyl)-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(4-ethoxyphenyl)acetamide” is a complex organic molecule that contains several functional groups, including a benzenesulfonyl group, a pyrimidinone group, a sulfanyl group, and an ethoxyphenyl group . These functional groups suggest that the compound may have interesting chemical properties and potential applications in various fields, such as medicinal chemistry or materials science .

Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex, due to the presence of several different functional groups. The benzenesulfonyl and ethoxyphenyl groups are aromatic, which means they have a cyclic structure with alternating double and single bonds . The pyrimidinone group is a heterocyclic ring that contains two nitrogen atoms . The sulfanyl group (-SH) is a thiol group, similar to an alcohol group but with a sulfur atom instead of an oxygen atom .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For example, its solubility in various solvents would depend on the polarity of the molecule, which in turn depends on the presence and arrangement of polar functional groups . Its melting and boiling points would depend on the strength of the intermolecular forces, which could include hydrogen bonding, dipole-dipole interactions, and London dispersion forces .Applications De Recherche Scientifique

Crystal Structure Analysis

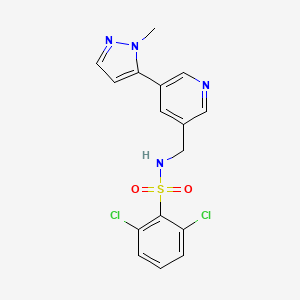

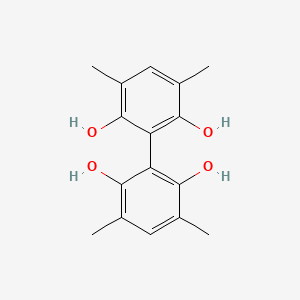

The study of crystal structures of related compounds, such as 2-[(diaminopyrimidin-2-yl)sulfanyl]acetamides, reveals the conformational behavior and molecular interactions of complex molecules. These insights are crucial for understanding the molecular basis of their biological activity and can aid in the design of molecules with improved efficacy and specificity. The crystal structures of N-(4-chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide and N-(3-chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide, for example, show a folded conformation about the methylene C atom of the thioacetamide bridge, highlighting the role of molecular geometry in their biological interactions (Subasri et al., 2017).

Antitumor Applications

The synthesis and evaluation of novel derivatives, such as acetamide, pyrrole, pyrrolopyrimidine, and others, have shown significant antitumor activities. These compounds are designed to target specific biological pathways, offering potential for the development of new cancer therapies. For instance, certain derivatives were found to be more effective than the reference drug, doxorubicin, in evaluating antitumor activity, highlighting the potential of these compounds in cancer treatment (Alqasoumi et al., 2009).

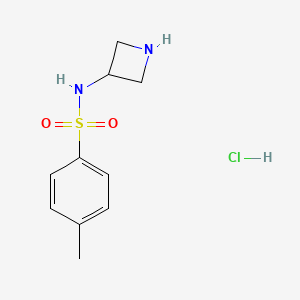

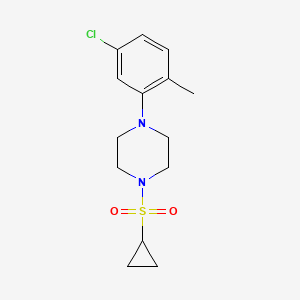

Antibacterial and Antifungal Applications

The design and synthesis of molecules incorporating the 2-[(diaminopyrimidin-2-yl)sulfanyl]acetamide structure have shown promising results in combating microbial infections. These compounds exhibit significant in vitro antibacterial and antifungal activities, demonstrating their potential as new antimicrobial agents. For example, novel series of 2-(1H-benzimidazol-2-ylsulfanyl) -N-(4-oxo-2-phenyl-thiazolidin-3yl)acetamide derivatives displayed excellent activity against a panel of microorganisms, including Gram-positive and Gram-negative bacteria, as well as antifungal activity against Aspergillus fumigatus and Candida albicans (Devi et al., 2022).

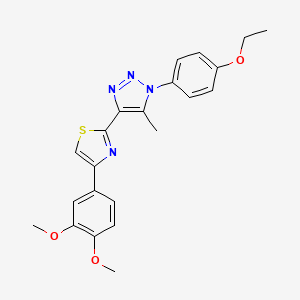

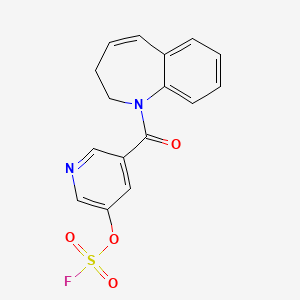

Synthesis and Characterization of Heterocyclic Compounds

The exploration of heterocyclic compounds derived from sulfonamide-based structures has led to the discovery of new molecules with potential therapeutic applications. These compounds, characterized by their unique chemical structures, have been evaluated for various biological activities, including antimicrobial and cytotoxic effects. The synthesis of these compounds provides valuable insights into the relationship between structure and activity, contributing to the development of novel drugs (Nunna et al., 2014).

Mécanisme D'action

The mechanism of action of this compound is not clear without further information. If it has biological activity, it could interact with various enzymes or receptors in the body. The specific mechanism of action would depend on the exact structure of the compound and the biological system in which it is active .

Orientations Futures

The potential applications and future directions for this compound would depend on its physical and chemical properties, as well as its biological activity (if any). It could potentially be used in the development of new pharmaceuticals, or in materials science for the development of new materials with unique properties .

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2-[[5-(benzenesulfonyl)-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(4-ethoxyphenyl)acetamide' involves the reaction of 2-amino-4-ethoxybenzoic acid with thionyl chloride to form 2-chloro-4-ethoxybenzoic acid. This intermediate is then reacted with potassium phthalimide to form the corresponding phthalimide derivative. The phthalimide group is then removed by reaction with hydrazine hydrate to form 2-amino-4-ethoxybenzoic acid hydrazide. This hydrazide is then reacted with 2-(benzenesulfonyl)pyrimidine-5-carboxylic acid to form the desired compound.", "Starting Materials": [ "2-amino-4-ethoxybenzoic acid", "thionyl chloride", "potassium phthalimide", "hydrazine hydrate", "2-(benzenesulfonyl)pyrimidine-5-carboxylic acid" ], "Reaction": [ "2-amino-4-ethoxybenzoic acid is reacted with thionyl chloride to form 2-chloro-4-ethoxybenzoic acid.", "2-chloro-4-ethoxybenzoic acid is reacted with potassium phthalimide to form the corresponding phthalimide derivative.", "The phthalimide group is removed by reaction with hydrazine hydrate to form 2-amino-4-ethoxybenzoic acid hydrazide.", "2-amino-4-ethoxybenzoic acid hydrazide is reacted with 2-(benzenesulfonyl)pyrimidine-5-carboxylic acid to form the desired compound." ] } | |

Numéro CAS |

866810-54-0 |

Formule moléculaire |

C20H19N3O5S2 |

Poids moléculaire |

445.51 |

Nom IUPAC |

2-[[5-(benzenesulfonyl)-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(4-ethoxyphenyl)acetamide |

InChI |

InChI=1S/C20H19N3O5S2/c1-2-28-15-10-8-14(9-11-15)22-18(24)13-29-20-21-12-17(19(25)23-20)30(26,27)16-6-4-3-5-7-16/h3-12H,2,13H2,1H3,(H,22,24)(H,21,23,25) |

Clé InChI |

ACIMRXOPNMJHAE-UHFFFAOYSA-N |

SMILES |

CCOC1=CC=C(C=C1)NC(=O)CSC2=NC=C(C(=O)N2)S(=O)(=O)C3=CC=CC=C3 |

Solubilité |

not available |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-1-(4-ethoxyphenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2923710.png)

![2-[2-(Chloromethyl)-6,7-dimethoxy-4-oxoquinazolin-3-yl]acetonitrile](/img/structure/B2923714.png)

![2-Ethyl-5-((4-(2-hydroxyethyl)piperazin-1-yl)(4-methoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2923719.png)

![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,3-dimethoxybenzamide](/img/structure/B2923721.png)

![N-[5-(2,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-phenoxybenzamide](/img/structure/B2923722.png)